
Mozavaptan hydrochloride
描述
莫扎匹坦(盐酸盐)是一种由大塚制药公司销售的血管加压素受体拮抗剂。 它于 2006 年 10 月在日本获批用于治疗由抗利尿激素产生肿瘤引起的抗利尿激素分泌异常综合征(SIADH)导致的低钠血症 。 莫扎匹坦以其阻断血管加压素(一种调节体内水分潴留的激素)的作用而闻名 .
准备方法
合成路线和反应条件: 莫扎匹坦(盐酸盐)通过一系列涉及苯并氮杂卓衍生物的化学反应合成。
工业生产方法: 莫扎匹坦(盐酸盐)的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程通常包括结晶、过滤和干燥等步骤,以获得最终产品纯净形式 .
化学反应分析
反应类型: 莫扎匹坦(盐酸盐)会发生各种化学反应,包括:
还原: 包括加氢或脱氧。
取代: 包括用另一个官能团取代一个官能团.
常见试剂和条件: 这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 .
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
Treatment of Hyponatremia
Mozavaptan has been primarily studied for its role in treating hyponatremia , particularly in patients with ectopic antidiuretic hormone (ADH) syndrome. In a clinical trial involving 16 patients, treatment with mozavaptan resulted in a significant increase in serum sodium levels from an average of 122.8 mEq/L to 133.3 mEq/L over seven days (P = 0.002). This improvement was associated with alleviation of symptoms related to hyponatremia .
- Approval Status : Mozavaptan was approved as an orphan drug for the treatment of hyponatremia in Japan in July 2006. Since its launch, over 100 patients have been treated with positive outcomes similar to those observed in clinical trials .
Potential Use in Cancer Therapy
Recent studies have indicated that mozavaptan may have applications beyond fluid management. Research on renal cell carcinoma (RCC) has shown that V2 receptor antagonists like mozavaptan can inhibit tumor growth and reduce cell viability in human RCC cell lines. In mouse xenograft models, both mozavaptan and tolvanptan were found to decrease tumor growth by reducing cell proliferation and angiogenesis while increasing apoptosis .
Comparative Efficacy with Other Vaptans
Mozavaptan is often compared with other vasopressin antagonists such as tolvaptan and conivaptan . While all three drugs target the vasopressin system, mozavaptan is noted for its selectivity towards V2 receptors, which may result in fewer side effects related to V1 receptor antagonism . However, studies suggest that patients previously sensitized to tolvanptan may also exhibit cross-reactivity to mozavaptan, indicating potential immunological concerns .
Future Directions and Research Opportunities
The versatility of mozavaptan opens avenues for further research into its applications:
- Neuro-Immune Disorders : Investigations into the role of vasopressin in neuro-immune interactions suggest that vaptans may modulate immune responses, potentially leading to new treatments for conditions like multiple sclerosis .
- Chronic Kidney Disease : The impact of V2 receptor antagonism on renal function and fluid balance presents opportunities for exploring mozavaptan's efficacy in chronic kidney disease management.
Summary Table of Clinical Findings
作用机制
莫扎匹坦(盐酸盐)通过拮抗血管加压素与血管加压素受体(特别是位于肾集合管细胞上的 V2 受体)的结合发挥作用 。 这阻止了血管加压素的抗利尿作用,促进利尿(游离水的排泄),从而纠正低钠血症 。 所涉及的分子靶标包括血管加压素 V2 受体,它在肾脏的水重吸收中起着至关重要的作用 .
类似化合物:
康尼瓦坦: 另一种用于治疗低钠血症的血管加压素受体拮抗剂.
托伐普坦: 一种选择性血管加压素 V2 受体拮抗剂,用于类似适应症.
莫扎匹坦的独特性: 莫扎匹坦(盐酸盐)在其对血管加压素 V2 受体的特异性结合亲和力和选择性方面具有独特性,使其在治疗与水分潴留和低钠血症相关的疾病方面非常有效 。 其口服生物利用度和良好的安全性使其进一步区别于其他类似化合物 .
相似化合物的比较
Conivaptan: Another vasopressin receptor antagonist used for the treatment of hyponatremia.
Tolvaptan: A selective vasopressin V2 receptor antagonist used for similar indications.
Uniqueness of Mozavaptan: Mozavaptan (hydrochloride) is unique in its specific binding affinity and selectivity for vasopressin V2 receptors, making it highly effective in treating conditions related to water retention and hyponatremia . Its oral bioavailability and favorable safety profile further distinguish it from other similar compounds .
生物活性
Mozavaptan hydrochloride is a vasopressin V2 receptor antagonist primarily used in the treatment of hyponatremia, particularly in patients with conditions such as ectopic antidiuretic hormone (ADH) syndrome. Approved in Japan in 2006, it is marketed under the name Physuline® by Otsuka Pharmaceutical Co., Ltd. This compound has garnered attention for its ability to manage serum sodium levels effectively, especially during aggressive chemotherapy regimens.
Mozavaptan acts by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This inhibition prevents the action of ADH, leading to increased water excretion (aquaresis) and, consequently, an increase in serum sodium concentration. The mechanism can be summarized as follows:
- Vasopressin V2 Receptor Antagonism : Mozavaptan binds to V2 receptors, blocking their activation by endogenous vasopressin.
- Increased Urine Output : By inhibiting these receptors, mozavaptan promotes diuresis, which helps correct hyponatremia.
Clinical Findings
A pivotal study evaluating the clinical effectiveness of mozavaptan involved 16 patients with ectopic ADH syndrome. The results demonstrated a statistically significant increase in serum sodium levels from an average of 122.8 ± 6.7 mEq/L to 133.3 ± 8.3 mEq/L after a 7-day treatment period (p = 0.002) . These findings underscore its efficacy in managing severe hyponatremia.
Case Study 1: Ectopic ADH Syndrome
In a clinical trial involving patients suffering from ectopic ADH syndrome, mozavaptan was administered for a short duration. The treatment not only improved serum sodium levels but also alleviated symptoms associated with hyponatremia, allowing patients to undergo aggressive cancer chemotherapy without the burden of fluid restrictions .
Case Study 2: Pediatric Hyponatremia Management
A pediatric case highlighted the use of tolvaptan (a related compound) in managing hyponatremia during chemotherapy for a germ cell tumor. Although this case focused on tolvaptan, it illustrates the challenges faced in managing similar conditions where vasopressin antagonists like mozavaptan could play a crucial role .
Efficacy in Hyponatremia Management
Mozavaptan has shown promise not just in isolated cases but across multiple studies assessing its role in treating hyponatremia due to various underlying causes:
- Clinical Trials : Over 100 patients have been treated with mozavaptan since its approval, with outcomes consistent with initial clinical trials indicating its effectiveness and safety .
- Long-term Outcomes : Following its introduction as an orphan drug, ongoing assessments have confirmed that mozavaptan can facilitate better management of fluid intake and improve overall quality of life for patients undergoing treatment for malignancies .
Comparative Analysis
The following table summarizes key pharmacological data and clinical applications of mozavaptan compared to other vasopressin antagonists:
Drug Name | Receptor Target | Indications | Potency (IC50) | Approval Year |
---|---|---|---|---|
Mozavaptan | V2 | Hyponatremia | 1.2 µM | 2006 |
Tolvaptan | V2 | Hyponatremia, Polycystic Kidney Disease | 14.0 nM | 2010 |
Conivaptan | V1/V2 | Hyponatremia | Not specified | 2006 |
属性
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBKPIULFQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930125 | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138470-70-9 | |
Record name | Mozavaptan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mozavaptan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138470-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOZAVAPTAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mozavaptan hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a vasopressin V2 receptor antagonist. [, ] This means it binds to the V2 receptors in the kidneys, blocking the action of the antidiuretic hormone (ADH), also known as arginine vasopressin (AVP). [, ] By inhibiting ADH's action, this compound prevents water reabsorption in the kidneys, leading to increased urine output (aquaresis) and a subsequent increase in serum sodium concentration. [, ] This mechanism is particularly helpful in treating conditions like ectopic antidiuretic hormone syndrome (SIADH), where water retention and dilutional hyponatremia are prominent features. [, ]
Q2: What is the clinical significance of this compound in the context of cancer treatment?
A2: Hyponatremia, often presenting as SIADH, is a concerning side effect observed in some cancer patients undergoing chemotherapy, particularly with drugs like cyclophosphamide and cisplatin. [] This condition can be further exacerbated by tumor-derived AVP in some cases. [] this compound, by effectively treating SIADH and increasing serum sodium levels, allows for the continuation of potentially life-saving chemotherapy regimens in these patients. [] Furthermore, by alleviating the need for strict fluid restrictions, this compound contributes to an improved quality of life for these patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。